molecular formula C14H12BrN3O B3060442 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol CAS No. 370074-36-5

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

Cat. No.: B3060442
CAS No.: 370074-36-5
M. Wt: 318.17 g/mol
InChI Key: HBUPYBHSCCVWQN-UHFFFAOYSA-N
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Description

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol is a complex organic compound that features a bromine atom, a pyridine ring, and a pyrazole ring

Scientific Research Applications

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.

Future Directions

The future directions for research on “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Bromination: The phenol ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The pyridine ring is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of pyridine and a suitable catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)aniline
  • 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)benzaldehyde

Uniqueness

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, and the presence of both pyridine and pyrazole rings enhances its potential as a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

4-bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c15-10-3-4-14(19)11(6-10)13-7-12(17-18-13)9-2-1-5-16-8-9/h1-6,8,12,17,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUPYBHSCCVWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425531
Record name AC1OATEM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370074-36-5
Record name AC1OATEM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
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4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

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